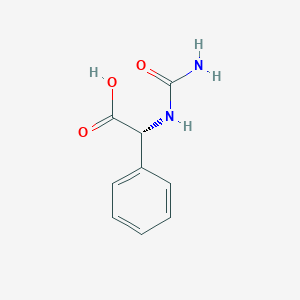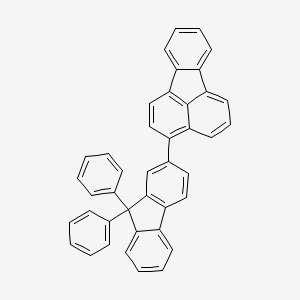
(2-Bromo-6-(bromomethyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-(bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of phenylmethanol, characterized by the presence of two bromine atoms attached to the benzene ring and a hydroxyl group attached to the methylene carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(bromomethyl)phenyl)methanol typically involves the bromination of 2-methylphenylmethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride or dichloromethane . The reaction proceeds via a radical mechanism, where the bromine atoms are introduced at the benzylic and ortho positions relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and waste minimization are also important considerations in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2-Bromo-6-methylphenyl)methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of (2-Hydroxy-6-(hydroxymethyl)phenyl)methanol or (2-Amino-6-(aminomethyl)phenyl)methanol.
Oxidation: Formation of (2-Bromo-6-(bromomethyl)benzaldehyde).
Reduction: Formation of (2-Bromo-6-methylphenyl)methanol.
Aplicaciones Científicas De Investigación
(2-Bromo-6-(bromomethyl)phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s brominated structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of brominated polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study the effects of brominated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-(bromomethyl)phenyl)methanol depends on the specific application. In organic synthesis, it acts as a brominated building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through the formation of covalent bonds or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-6-methylphenyl)methanol
- (2-Bromo-4-(bromomethyl)phenyl)methanol
- (2-Chloro-6-(chloromethyl)phenyl)methanol
Uniqueness
(2-Bromo-6-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms at specific positions on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8Br2O |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
[2-bromo-6-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,11H,4-5H2 |
Clave InChI |
ISROEZSJGVTVDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CO)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


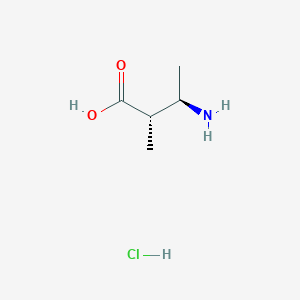

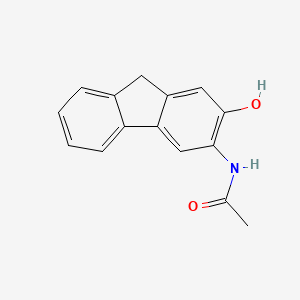
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
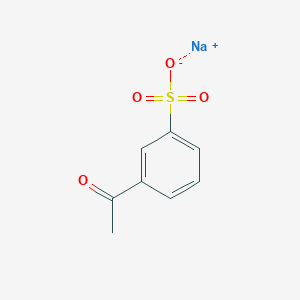
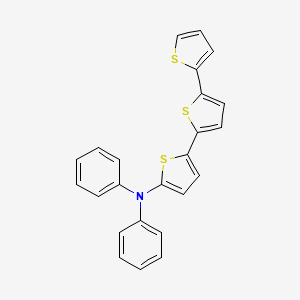
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
